(3'-Amino-biphenyl-3-yl)-acetic acid
Overview
Description
(3'-Amino-biphenyl-3-yl)-acetic acid, also known as ABPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPAA belongs to a class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Properties
- Antioxidant and Xanthine Oxidase Inhibition : The amino acid [(aminomethyl)cyclohexyl]acetic acid, when combined with metal ions, has demonstrated significant free radical scavenging properties and inhibitory activities against xanthine oxidase, with a particular zinc complex showing notable inhibitory activity (Ikram et al., 2015).
Applications in Electrochemical Sensors
- DNA Hybridization Electrochemical Sensor : A derivative of thiophen-3-yl-acetic acid has been utilized in the development of an electrochemical sensor for DNA hybridization, demonstrating significant sensitivity and detection capabilities (Cha et al., 2003).
Applications in Peptide Structure and Synthesis
- Peptide Conformation and Synthesis : Biphenyl-containing pseudo-amino acids, such as 2′-(aminomethyl)biphenyl-2-acetic acid, have been used as rigid spacers in cyclic peptides, influencing their conformation and potentially enhancing their stability and function (Brandmeier et al., 1994).
Applications in Corrosion Inhibition
- Corrosion Inhibitors for Metals : Novel amino acids based zwitterions derived from (3'-amino-biphenyl-3-yl)-acetic acid and other components have shown promising results as corrosion inhibitors, particularly for protecting mild steel against corrosion, with high inhibition efficiency reported (Srivastava et al., 2017).
Applications in Drug Development
- Development of Fatty Acid Amide Hydrolase Inhibitors : Derivatives of (3'-amino-biphenyl-3-yl)-acetic acid have been explored in the synthesis of fatty acid amide hydrolase inhibitors, showing potential in developing drugs with analgesic, anxiolytic-like, and antidepressant-like properties (Mor et al., 2008).
properties
IUPAC Name |
2-[3-(3-aminophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWAEOOQQHLCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362649 | |
Record name | (3'-Amino-biphenyl-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Amino-biphenyl-3-yl)-acetic acid | |
CAS RN |
886363-11-7 | |
Record name | 3′-Amino[1,1′-biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3'-Amino-biphenyl-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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